2-ethylhexan-1-amine;6-methylheptyl dihydrogen phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-ethylhexan-1-amine;6-methylheptyl dihydrogen phosphate is a compound that combines the properties of an amine and a phosphate ester. This compound is known for its applications in various fields, including chemistry, biology, and industry. It is characterized by its molecular formula C24H54NO4P and a molecular weight of 451.664 Da .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethylhexan-1-amine;6-methylheptyl dihydrogen phosphate typically involves the reaction of 2-ethylhexan-1-amine with 6-methylheptyl dihydrogen phosphate. The reaction conditions often include the use of solvents such as ethanol or ether, and the process is carried out under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound can be achieved through a batch process where 2-ethylhexan-1-amine is reacted with 6-methylheptyl dihydrogen phosphate in the presence of a catalyst. The reaction is monitored to ensure complete conversion and the product is purified through distillation or crystallization .
Analyse Chemischer Reaktionen
Types of Reactions
2-ethylhexan-1-amine;6-methylheptyl dihydrogen phosphate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product is obtained .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield a corresponding oxide, reduction may yield a corresponding alcohol, and substitution may yield a corresponding halide .
Wissenschaftliche Forschungsanwendungen
2-ethylhexan-1-amine;6-methylheptyl dihydrogen phosphate has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Used in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Used in the production of surfactants, lubricants, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-ethylhexan-1-amine;6-methylheptyl dihydrogen phosphate involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to receptors and enzymes, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-ethylhexylamine: Similar in structure but lacks the phosphate ester group.
6-methylheptyl phosphate: Similar in structure but lacks the amine group.
Uniqueness
2-ethylhexan-1-amine;6-methylheptyl dihydrogen phosphate is unique due to its combination of an amine and a phosphate ester, which imparts distinct chemical and physical properties. This combination allows it to participate in a wider range of chemical reactions and applications compared to its individual components .
Eigenschaften
CAS-Nummer |
61188-13-4 |
---|---|
Molekularformel |
C16H38NO4P |
Molekulargewicht |
339.45 g/mol |
IUPAC-Name |
2-ethylhexan-1-amine;6-methylheptyl dihydrogen phosphate |
InChI |
InChI=1S/C8H19N.C8H19O4P/c1-3-5-6-8(4-2)7-9;1-8(2)6-4-3-5-7-12-13(9,10)11/h8H,3-7,9H2,1-2H3;8H,3-7H2,1-2H3,(H2,9,10,11) |
InChI-Schlüssel |
YUYZJJUIOVICNT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CC)CN.CC(C)CCCCCOP(=O)(O)O |
Physikalische Beschreibung |
Liquid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.